(3-Amino-4-methoxyphenyl)boronic acid hydrochloride
Overview
Description
(3-Amino-4-methoxyphenyl)boronic acid hydrochloride: is a chemical compound with the molecular formula C7H10BNO3·HCl and a molecular weight of 203.43 g/mol . It is a derivative of boronic acid and is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride is the formation of carbon-carbon bonds in organic compounds . This compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of a wide range of complex organic molecules, making it a valuable tool in the field of organic chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature and kept dry and cool . Additionally, the Suzuki-Miyaura coupling reaction conditions, such as the presence of a palladium catalyst and the pH of the reaction medium, can significantly affect the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
The role of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride in biochemical reactions is primarily associated with its boronic acid group. Boronic acids are key reagents in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boronic acid group in this compound can interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.
Molecular Mechanism
The molecular mechanism of action of this compound is largely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the boronic acid group participates in transmetalation, a process where it is transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known to be stored at room temperature .
Metabolic Pathways
Boronic acids are known to participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-amino-4-methoxyphenol with boronic acid under acidic conditions. The reaction typically involves the use of a strong acid catalyst to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of specialized reactors and controlled reaction conditions to ensure high yield and purity. The production process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
(3-Amino-4-methoxyphenyl)boronic acid hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduced Products: Reduced forms of the compound.
Substituted Products: Different substituted derivatives based on the nucleophiles or electrophiles used.
Scientific Research Applications
(3-Amino-4-methoxyphenyl)boronic acid hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies and as a tool in molecular biology research.
Industry: The compound is used in the production of materials and chemicals with specific properties.
Comparison with Similar Compounds
(3-Amino-4-methoxyphenyl)boronic acid hydrochloride: is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Other boronic acid derivatives, such as phenylboronic acid and its derivatives.
Uniqueness: The presence of the amino and methoxy groups on the phenyl ring distinguishes this compound from other boronic acid derivatives, providing unique chemical and biological properties.
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Properties
IUPAC Name |
(3-amino-4-methoxyphenyl)boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4,10-11H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCUBRXMMOWVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)N)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660492 | |
Record name | (3-Amino-4-methoxyphenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895525-75-4 | |
Record name | (3-Amino-4-methoxyphenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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